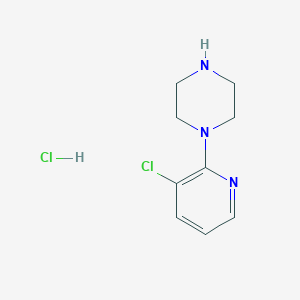![molecular formula C17H17N3O3 B2723042 3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 1808640-55-2](/img/structure/B2723042.png)
3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a phenylurea moiety, and an azetidinone ring, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by reduction to yield the hydroxyphenyl intermediate.
Urea Formation: The hydroxyphenyl intermediate is then reacted with an isocyanate derivative to form the phenylurea moiety.
Azetidinone Ring Formation: The final step involves the cyclization of the intermediate to form the azetidinone ring, typically using a cyclization reagent such as triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The azetidinone ring can be reduced to form corresponding amine derivatives.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the azetidinone ring can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea: Lacks the azetidinone ring, resulting in different biological activity.
1-[4-(2-oxoazetidin-1-yl)phenyl]urea: Lacks the hydroxyphenyl group, affecting its interaction with molecular targets.
3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]carbamate: Contains a carbamate group instead of a urea moiety, leading to different chemical properties.
Uniqueness
The unique combination of the hydroxyphenyl group, phenylurea moiety, and azetidinone ring in 3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-3-1-2-12(10-15)11-18-17(23)19-13-4-6-14(7-5-13)20-9-8-16(20)22/h1-7,10,21H,8-9,11H2,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCQCZULZDACCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)NC(=O)NCC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722960.png)

![2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2722965.png)

![Methyl 2'-amino-6'-ethyl-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2722967.png)

![2,4-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2722970.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2722972.png)
![N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2722973.png)
![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2722975.png)
![2,5-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2722976.png)

![(2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile](/img/structure/B2722981.png)
![Methyl 4-({[1-(4-chlorophenyl)-2-oxo-3-pyrrolidinylidene]methyl}amino)benzenecarboxylate](/img/structure/B2722982.png)
